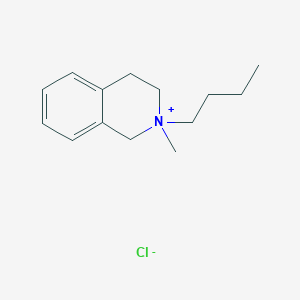
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a quaternary ammonium compound with a unique structure that includes a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the quaternization of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinoline with an appropriate alkyl halide, such as methyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学研究应用
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and nucleic acids, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 2-Butyl-1,2,3,4-tetrahydroisoquinoline
- 2-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
2-Butyl-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is unique due to the presence of both butyl and methyl groups on the tetrahydroisoquinoline core, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
87298-54-2 |
|---|---|
分子式 |
C14H22ClN |
分子量 |
239.78 g/mol |
IUPAC 名称 |
2-butyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C14H22N.ClH/c1-3-4-10-15(2)11-9-13-7-5-6-8-14(13)12-15;/h5-8H,3-4,9-12H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
UHWCOWGQJGTEDK-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+]1(CCC2=CC=CC=C2C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
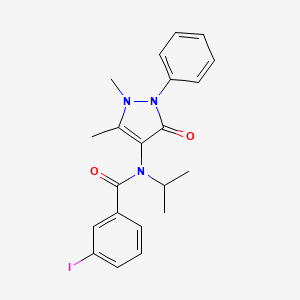

![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
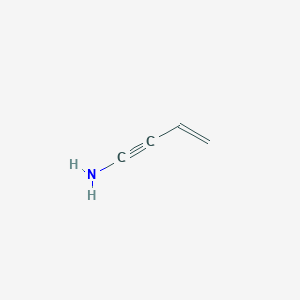
![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

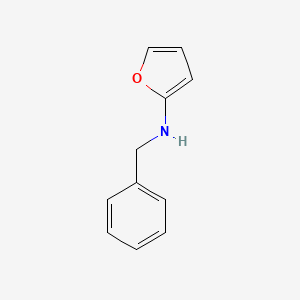

![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
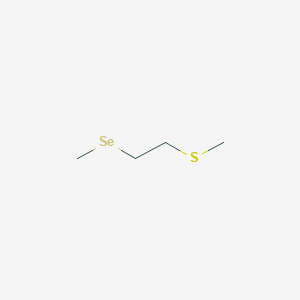
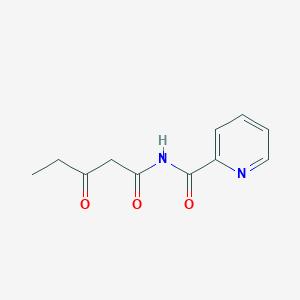
silane](/img/structure/B14416372.png)
